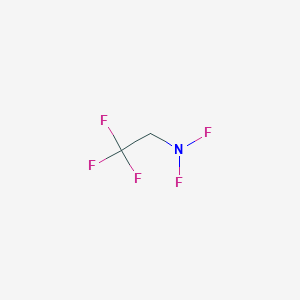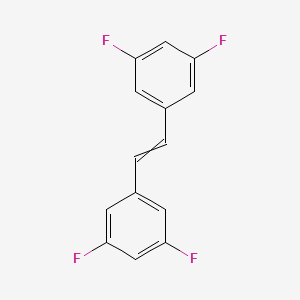
1,1'-(Ethene-1,2-diyl)bis(3,5-difluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is an organic compound with the molecular formula C14H8F4. This compound features a central ethene (ethylene) unit flanked by two 3,5-difluorobenzene rings. The presence of fluorine atoms in the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) typically involves the coupling of 3,5-difluorobenzene derivatives with ethene. One common method is the palladium-catalyzed Heck reaction, where 3,5-difluoroiodobenzene reacts with ethene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethene unit can be oxidized to form epoxides or reduced to form ethane derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethene unit.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethane derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) depends on its application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways and targets would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,5-difluorobenzene): Similar structure but with an ethane unit instead of ethene.
1,1’-(Ethene-1,2-diyl)bis(3,5-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-(Ethene-1,2-diyl)bis(3,5-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
125910-08-9 |
|---|---|
Fórmula molecular |
C14H8F4 |
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
1-[2-(3,5-difluorophenyl)ethenyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C14H8F4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H |
Clave InChI |
ONQQALPUJKRAIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C=CC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


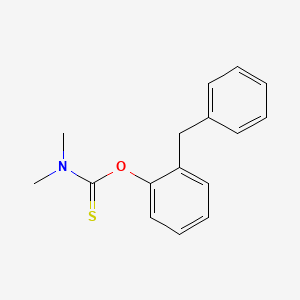
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

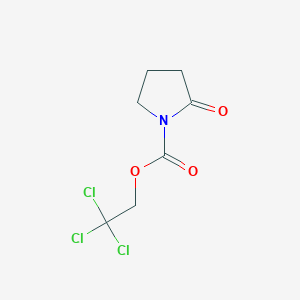
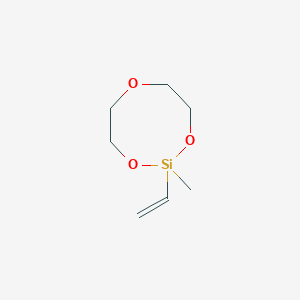
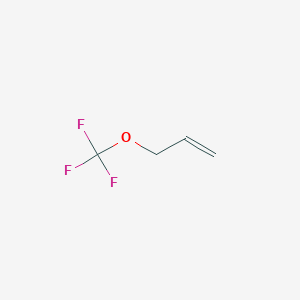

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
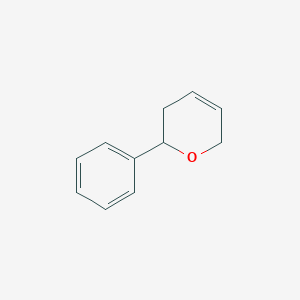
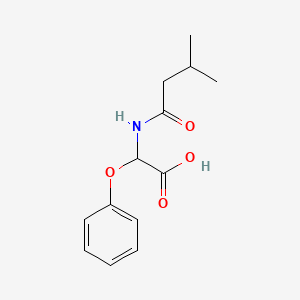
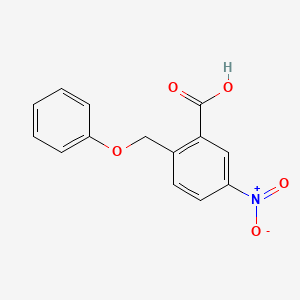
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
